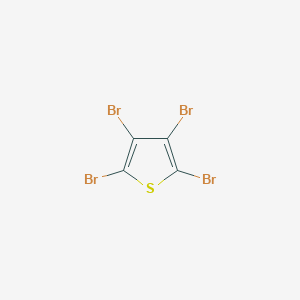

Tetrabromothiophene

概要

説明

Tetrabromothiophene is a chemical compound with the molecular formula C4Br4S . It is widely used in organic electronics and photonics and serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

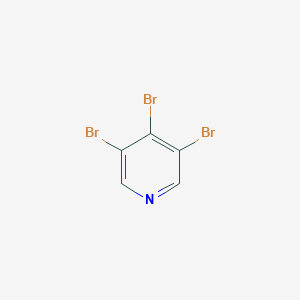

Molecular Structure Analysis

Tetrabromothiophene has a molecular weight of 399.724 Da . Its InChI Key is AVPWUAFYDNQGNZ-UHFFFAOYSA-N and its SMILES representation is BrC1=C(Br)C(Br)=C(Br)S1 .Physical And Chemical Properties Analysis

Tetrabromothiophene is a white to pale cream to pale brown crystalline powder . It has a density of 2.8±0.1 g/cm3, a boiling point of 326.0±0.0 °C at 760 mmHg, and a flash point of 147.1±26.5 °C . It is insoluble in water but soluble in organic solvents .科学的研究の応用

Tetrabromothiophene: A Comprehensive Analysis of Scientific Research Applications

Organic Electronics and Photonics: Tetrabromothiophene is utilized in the field of organic electronics and photonics due to its valuable properties as a raw material. It plays a crucial role in the synthesis of various organic compounds that are essential for developing electronic and photonic devices .

Pharmaceutical Intermediates: As an intermediate in pharmaceuticals, Tetrabromothiophene is involved in the synthesis of drugs and active pharmaceutical ingredients (APIs). Its reactivity allows for the creation of complex molecular structures required in medication .

Agrochemical Synthesis: In agrochemicals, Tetrabromothiophene serves as a building block for producing pesticides and herbicides. Its bromine content is particularly useful for forming compounds that interact with biological systems in specific ways .

Dyestuff Manufacturing: The compound is also significant in the production of dyestuffs, where it contributes to the synthesis of colorants used in textiles and other materials. Its chemical structure imparts desirable color properties to the dyes .

Multiphoton Ionization Studies: Research has been conducted using soft-x-ray free-electron-laser pulses to create highly charged molecular species of Tetrabromothiophene. This process, known as multiphoton ionization, is studied to understand the behavior of molecules under intense laser fields .

Molecular Dissociation Analysis: The same studies that investigate multiphoton ionization also analyze the products of molecular dissociation. This research provides insights into the fundamental processes that occur when molecules are subjected to high-energy conditions .

Nucleophilic Substitution Reactions: Tetrabromothiophene is involved in nucleophilic substitution reactions, which are a cornerstone of organic chemistry. These reactions are essential for modifying the structure of thiophene rings, leading to various applications in chemical synthesis .

Electrophilic and Radical Reactions: Additionally, Tetrabromothiophene undergoes electrophilic and radical reactions, further expanding its utility in organic synthesis. These reactions allow for diverse modifications and functionalizations of thiophene-based compounds .

Safety and Hazards

作用機序

Target of Action

Tetrabromothiophene is a fully brominated thiophene . It is primarily used as a building block in the synthesis of thiophene and fused thiophene derivatives . These derivatives are used in the construction of further conjugated semiconductors in applications of organic electronics, such as polymer solar cells and organic field-effect transistors .

Mode of Action

The interaction of Tetrabromothiophene with its targets involves the creation of highly charged molecular species by sequential multiphoton ionization from bromine 3d orbitals . This process is initiated by the selective soft X-ray ionization of three elements – C, S, and Br – leading to the formation of dicationic states by Auger decay .

Biochemical Pathways

It is known that the compound plays a role in the construction of further conjugated semiconductors as thiophene, fused thiophene, or poly-fused thiophene structures . These structures are used in applications of organic electronics .

Result of Action

The molecular and cellular effects of Tetrabromothiophene’s action involve the formation of dicationic states by Auger decay . Observations suggest that the ejection of neutral bromine atoms as the first step of deferred charge separation is a prevailing feature in dicationic dissociation .

Action Environment

It is known that the compound’s photodynamics can be initiated by the selective soft x-ray ionization of three elements , suggesting that light exposure could potentially influence its action.

特性

IUPAC Name |

2,3,4,5-tetrabromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br4S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPWUAFYDNQGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192695 | |

| Record name | Tetrabromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabromothiophene | |

CAS RN |

3958-03-0 | |

| Record name | Tetrabromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetrabromothiophene?

A1: Tetrabromothiophene has a molecular formula of C4Br4S and a molecular weight of 399.7 g/mol.

Q2: Is there any spectroscopic data available for tetrabromothiophene?

A2: Yes, studies have investigated the vibrational spectrum of tetrabromothiophene using ab initio calculations and compared it to experimental solid-phase Raman spectra. [] Additionally, research has explored the structure of tetrabromothiophene using gas-phase electron diffraction and high-level quantum chemical calculations. []

Q3: What are some methods for synthesizing tetrabromothiophene?

A3: Tetrabromothiophene can be synthesized by reacting thiophene with liquid bromine. [] Another approach involves the reaction of 2-bromothiophene with sodium acetylide in liquid ammonia. []

Q4: How does tetrabromothiophene react in Friedel-Crafts acylation reactions?

A4: Friedel-Crafts acylation of tetrabromothiophene with various acyl chlorides in the presence of anhydrous aluminium trichloride results in a mixture of acyl derivatives and tetrabromothiophene. The reaction mechanism suggests the formation of bromine cations as intermediates. []

Q5: Can tetrabromothiophene be selectively debrominated?

A5: Yes, electrochemical reduction allows for the selective removal of bromine atoms from tetrabromothiophene. This method enables the synthesis of 2,3,4-tribromothiophene, 3,4-dibromothiophene, and 3-bromothiophene by controlling the reduction potential. [] Additionally, catalytic hydrodebromination using a palladium catalyst with hydrogen gas can selectively produce 3,4-dibromothiophene from tetrabromothiophene. []

Q6: Does tetrabromothiophene have any catalytic applications?

A7: While tetrabromothiophene itself is not a catalyst, it serves as a valuable precursor for synthesizing various thiophene derivatives. These derivatives often find applications in materials science, particularly as components in organic electronic materials. []

Q7: How stable is tetrabromothiophene under various conditions?

A8: The stability of tetrabromothiophene can vary depending on the specific conditions. For instance, it undergoes electrochemical reduction and can be selectively debrominated. [] It's essential to consider the intended application and potential reactivity when working with this compound.

Q8: Are there studies on the solubility of tetrabromothiophene?

A9: Yes, researchers have investigated the solubility of 2,3,4,5-tetrabromothiophene in various solvents and binary solvent mixtures. These studies provide valuable information for understanding its behavior in different environments. [, , ]

Q9: Have computational methods been used to study tetrabromothiophene?

A10: Yes, computational chemistry has been employed to study the structure and vibrational spectrum of tetrabromothiophene. [, ] These studies contribute to a deeper understanding of the compound's properties and behavior.

Q10: What are the main applications of tetrabromothiophene?

A10: Tetrabromothiophene serves as a versatile building block in organic synthesis, particularly for preparing diverse thiophene derivatives. These derivatives find applications in various fields, including materials science and organic electronics.

Q11: Are there any notable research findings related to tetrabromothiophene?

A12: Research has revealed interesting insights into the reactivity and properties of tetrabromothiophene. For instance, studies on its regioselective palladium-catalyzed cross-coupling reactions and metal-halide exchange reactions have broadened its synthetic utility. [, , , ] Additionally, its use in preparing a star-shaped supercrowded 2,3,4,5-tetraferrocenylthiophene has garnered attention in materials science. []

Q12: How does tetrabromothiophene contribute to the development of organic electronic materials?

A13: Tetrabromothiophene serves as a key starting material for synthesizing various thiophene-based monomers and polymers, which are essential components in organic electronic materials. These materials have potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). []

Q13: What are the specific advantages of using tetrabromothiophene as a starting material for organic electronic materials?

A14: Tetrabromothiophene's four bromine atoms allow for versatile functionalization through various coupling reactions, enabling the fine-tuning of the electronic and optical properties of the resulting materials. [, , , ] Additionally, the planar structure of thiophene and its derivatives facilitates close packing in the solid state, which is beneficial for charge transport in organic electronic devices. []

Q14: Are there any specific examples of thiophene-based materials derived from tetrabromothiophene used in organic electronic devices?

A15: One example is the use of tetrabromothiophene in the synthesis of 3,4-ethylenedioxythiophene (EDOT) derivatives, which are widely studied for their applications in organic electronic materials. [] Additionally, tetrabromothiophene serves as a precursor for synthesizing thieno[3,2-b:4,5-b']diindoles and benzothieno[3,2-b]indoles, which are promising materials for organic field-effect transistors (OFETs). []

Q15: How do structural modifications of tetrabromothiophene affect its reactivity?

A16: The presence and position of bromine atoms significantly influence the reactivity of tetrabromothiophene. For instance, α-bromine atoms are more susceptible to reduction than β-bromine atoms. [] Furthermore, the steric hindrance imposed by bromine atoms can direct the regioselectivity of reactions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)